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Compound of Interest

4-Morpholino-3-
Compound Name:
(trifluoromethyl)aniline

Cat. No.: B190065

An in-depth analysis of 4-Morpholino-3-(trifluoromethyl)aniline reveals its significant
potential as a key building block in the synthesis of advanced pharmaceutical agents,
particularly kinase inhibitors. The unique arrangement of the morpholine ring, the electron-
withdrawing trifluoromethyl group, and the reactive aniline moiety makes this compound a
strategic intermediate for creating complex, biologically active molecules. This guide provides a
detailed exploration of its properties, reactivity, and a practical application in the synthesis of a
potent phosphoinositide 3-kinase (PI3K) inhibitor.

Physicochemical Properties and Reactivity Profile

4-Morpholino-3-(trifluoromethyl)aniline is a substituted aniline with distinct electronic
characteristics that govern its reactivity. The trifluoromethyl (-CF3) group, positioned ortho to
the amine, is a strong electron-withdrawing group. This has a profound effect on the
nucleophilicity of the aniline nitrogen, making it less reactive than unsubstituted aniline but also
modulating its regioselectivity in aromatic substitution reactions. The morpholine ring, a tertiary
amine, is generally stable under common synthetic conditions.

The interplay between these functional groups is critical. The -CF3 group's inductive effect
decreases the electron density of the aromatic ring, influencing its susceptibility to electrophilic
and nucleophilic substitution. This electronic modulation is a key design element in modern
medicinal chemistry, often used to fine-tune the pKa of the aniline group and improve metabolic
stability or target binding affinity in the final drug molecule.
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Table 1: Physicochemical Properties of Structurally Related Anilines

4-Fluoro-3- 3-Fluoro-4- 4-

Property (trifluoromethyl)ani  morpholinoaniline[  (Trifluoromethyl)an
line[1] 2] iline[3]

CAS Number 2357-47-3 93246-53-8 455-14-1

Molecular Formula C7HsFaN C10H13FN20 C7HeF3N

Molecular Weight 179.11 g/mol 196.22 g/mol 161.12 g/mol

o Off-white to brown o
Appearance Liquid ) Liquid
crystalline powder

Boiling Point 207-208 °C 364.9 °C 82-84 °C (6 mmHg)

| Density | 1.393 g/mL at 25 °C | ~1.2 g/cm3| 1.291 g/mL at 25 °C |

Case Study: Synthesis of a Pan-Class | PIBKIMTOR
Inhibitor

While a specific, commercially named drug using 4-morpholino-3-(trifluoromethyl)aniline as
a direct starting material is not prominently featured in publicly accessible literature, a closely
analogous and highly instructive example is the synthesis of Bimiralisib (PQR309). Bimiralisib
is a potent, brain-penetrant, pan-class | PI3K/mTOR inhibitor that has been evaluated in clinical
oncology.[2]

The synthesis of Bimiralisib utilizes 2-amino-4-(trifluoromethyl)pyridine, a structural analogue
where a pyridine ring replaces the benzene ring of our topic compound. The core chemical
principles and reaction steps are directly transferable and provide an excellent model for
understanding the utility of ortho-trifluoromethyl anilines. The key transformation involves a
nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of kinase inhibitor synthesis.

Synthetic Workflow Overview

The synthesis involves a two-step, one-pot reaction sequence starting from commercially
available 2,4,6-trichloro-1,3,5-triazine. The first step is a regioselective substitution with 2-
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amino-4-(trifluoromethyl)pyridine, followed by a second substitution with morpholine to yield the
final product.

Step 1: Regioselective Substitution

[2,4,6-Trich|oro-1,3,5-triazin9 2-Amino-4-(trifluoromethyl)pyridine

DIPEA, THF, 0 °C to RT

Step 2: Morpholine Addition

et Morpholine (2.2 equiv)
4,6-dichloro-N-(4-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazin-2-amine P < €q

DIPEA, THF, RT to 50 °C

Final Product:
Bimiralisib (PQR309)

Click to download full resolution via product page

Caption: Synthetic workflow for Bimiralisib (PQR309).

Detailed Experimental Protocol

This protocol is adapted from the synthesis of Bimiralisib (PQR309) as described in the Journal
of Medicinal Chemistry and demonstrates the application of an ortho-trifluoromethyl
aminopyridine, which serves as a proxy for 4-morpholino-3-(trifluoromethyl)aniline.[2]

Objective: To synthesize 5-(4,6-dimorpholino-1,3,5-
triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
(Bimiralisib).

Materials and Reagents:

e 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)
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e 2-Amino-4-(trifluoromethyl)pyridine

e Morpholine

e N,N-Diisopropylethylamine (DIPEA)

o Tetrahydrofuran (THF), anhydrous

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
o Brine (saturated aqueous NaCl solution)

e Magnesium sulfate (MgS0Oa4), anhydrous

o Ethyl acetate (EtOAC)

e Hexanes

Equipment:

e Three-neck round-bottom flask

e Magnetic stirrer and stir bar

 Ice-water bath

» Nitrogen or Argon inert atmosphere setup

e Addition funnel

e Rotary evaporator

o Standard laboratory glassware for workup and purification

e Flash chromatography system

Step-by-Step Procedure:

» Reaction Setup:

© 2025 BenchChem. All rights reserved. 4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o To a flame-dried three-neck round-bottom flask under an inert atmosphere of nitrogen, add
2,4,6-trichloro-1,3,5-triazine (1.0 eq) and anhydrous THF.

o Cool the resulting solution to 0 °C using an ice-water bath.
 First Nucleophilic Substitution (Formation of Intermediate C):

o In a separate flask, dissolve 2-amino-4-(trifluoromethyl)pyridine (1.0 eq) and DIPEA (1.1
eq) in anhydrous THF.

o Transfer this solution to an addition funnel and add it dropwise to the cooled solution of
cyanuric chloride over 30 minutes, maintaining the internal temperature at 0 °C.

o Causality Note: The first substitution is performed at 0 °C to control regioselectivity. The
aniline/aminopyridine is a weaker nucleophile than morpholine, and its reaction with the
highly electrophilic cyanuric chloride is kinetically controlled at low temperatures. DIPEA
acts as a non-nucleophilic base to quench the HCI byproduct.

o After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.

e Second Nucleophilic Substitution (Formation of Product E):

o To the reaction mixture containing the dichloro-triazine intermediate, add morpholine (2.2
eq) followed by an additional portion of DIPEA (2.2 eq).

o Heat the reaction mixture to 50 °C and stir for 16 hours.

o Causality Note: The second substitution requires heating to proceed at a reasonable rate,
as the remaining chlorine atoms on the triazine ring are less reactive due to the electron-
donating effect of the first substituent. A slight excess of morpholine and base ensures the
reaction goes to completion.

o Workup and Isolation:

o After cooling to room temperature, concentrate the reaction mixture under reduced
pressure using a rotary evaporator.
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o Redissolve the residue in ethyl acetate (EtOAC).

o Wash the organic layer sequentially with saturated aqueous NaHCOs solution (2x) and
brine (1x).

o Dry the organic layer over anhydrous MgSOa, filter, and concentrate in vacuo.

e Purification:

o Purify the crude product by flash column chromatography on silica gel, using a gradient of
ethyl acetate in hexanes as the eluent.

o Combine the fractions containing the desired product and concentrate under reduced
pressure to yield Bimiralisib as a solid.

Trustworthiness and Validation

 In-Process Controls: The progress of both substitution steps should be monitored by an
appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS), to ensure the complete consumption of the
starting material before proceeding to the next step or workup.

e Product Characterization: The identity and purity of the final product should be confirmed by
standard analytical techniques, including *H NMR, 3C NMR, and High-Resolution Mass
Spectrometry (HRMS), to validate its structure and ensure it meets the required quality
standards for further use.

Conclusion

4-Morpholino-3-(trifluoromethyl)aniline and its structural analogues are highly valuable
intermediates in pharmaceutical synthesis. The strategic placement of the trifluoromethyl group
profoundly influences the electronic properties of the aniline moiety, a feature that medicinal
chemists exploit to design potent and selective kinase inhibitors. The detailed protocol for the
synthesis of Bimiralisib illustrates a robust and reproducible method for incorporating these
building blocks into complex heterocyclic scaffolds, providing a clear pathway for the
development of next-generation targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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